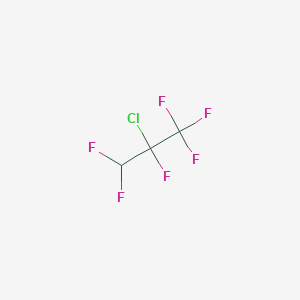
2-Chloro-1,1,1,2,3,3-hexafluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,1,1,2,3,3-hexafluoropropane is a chemical compound with the molecular formula C3HClF6. It is known for its use as a refrigerant and its role in various industrial applications. This compound is also recognized for its environmental impact, particularly its potential to deplete the ozone layer.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1,1,1,2,3,3-hexafluoropropane can be synthesized through the dechlorofluorination of 1,1,1,2,2-pentafluoro-3,3-dichloropropane and/or 1,1,2,2,3-pentafluoro-1,3-dichloropropane by hydrogen in the presence of a metal oxide catalyst . Another method involves the synthesis from 1,1,2-trichloro-3,3,3-trifluoropropene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction environments ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1,1,2,3,3-hexafluoropropane undergoes various chemical reactions, including substitution reactions. These reactions often involve the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen and metal oxide catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, dechlorofluorination can produce tetrafluorochloropropene .
Scientific Research Applications
2-Chloro-1,1,1,2,3,3-hexafluoropropane has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its potential use in medical applications, although its environmental impact limits its widespread use.
Industry: Primarily used as a refrigerant and in other industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1,1,2,3,3-hexafluoropropane involves its interaction with specific molecular targets. The compound’s effects are mediated through its chemical properties, which allow it to participate in various reactions. The exact molecular pathways involved depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-chloropropane
- 1,1,1,2,2,3,3-Heptafluoropropane
- 1,1,1,2,3,3,3-Heptafluoropropane
Uniqueness
2-Chloro-1,1,1,2,3,3-hexafluoropropane is unique due to its specific chemical structure and properties. Its ability to undergo specific reactions and its use as a refrigerant distinguish it from other similar compounds .
Properties
IUPAC Name |
2-chloro-1,1,1,2,3,3-hexafluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF6/c4-2(7,1(5)6)3(8,9)10/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDLWHGUKGDYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510943 |
Source


|
| Record name | 2-Chloro-1,1,1,2,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51346-64-6 |
Source


|
| Record name | 2-Chloro-1,1,1,2,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-](/img/structure/B13793867.png)


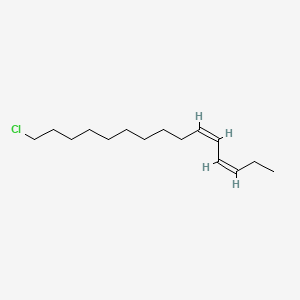

![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)

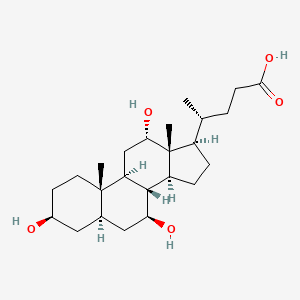
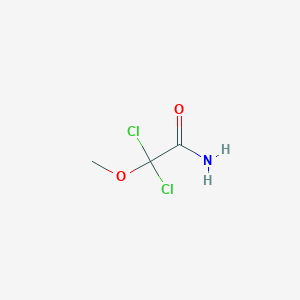


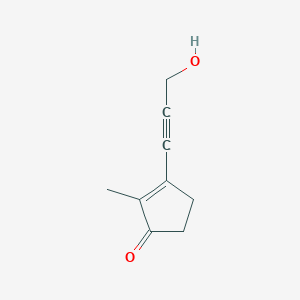
![5-ethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13793958.png)
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13793961.png)
